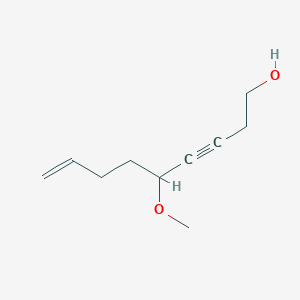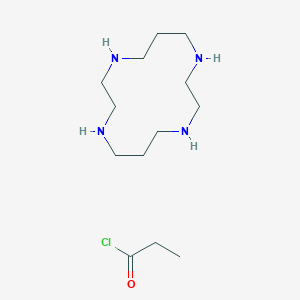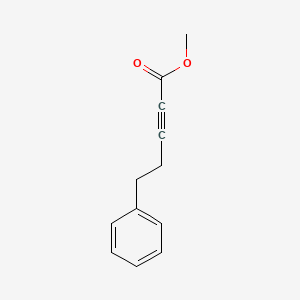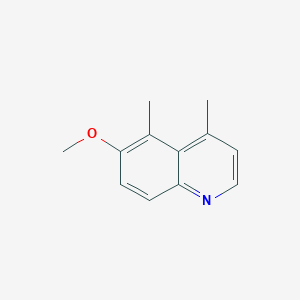
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are known for their broad-spectrum biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of N-benzyl-2-phenylglycinol with 3,4-dimethoxyphenylboronic acid and glyoxylic acid monohydrate. This reaction leads to the formation of diastereomeric oxazinones, which are then separated by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Known for its broad-spectrum biological activity.
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid: Used in the treatment of Parkinson’s disease.
Uniqueness
N-Benzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide stands out due to its unique structural features and potential applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its broad-spectrum biological activities make it a valuable compound for research and development.
Propriétés
Numéro CAS |
827309-99-9 |
|---|---|
Formule moléculaire |
C24H24N2O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H24N2O/c27-24(19-25-16-15-21-11-7-8-12-22(21)18-25)26(23-13-5-2-6-14-23)17-20-9-3-1-4-10-20/h1-14H,15-19H2 |
Clé InChI |
CKBJNHQOPRQBSF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)




![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)


![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)



![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
